molecular formula C15H24N4O B2984943 2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one CAS No. 1172787-41-5

2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one

Katalognummer: B2984943
CAS-Nummer: 1172787-41-5
Molekulargewicht: 276.384
InChI-Schlüssel: MFSJPXBCOQDMPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one is a synthetic organic compound featuring a piperazine backbone substituted with a 6-methylpyridazin-3-yl group and a 2-ethylbutanone moiety. Its IUPAC name reflects the ketone functional group at position 1 of the butanone chain and the piperazine ring substituted at position 4 with a pyridazine derivative.

Eigenschaften

IUPAC Name

2-ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-4-13(5-2)15(20)19-10-8-18(9-11-19)14-7-6-12(3)16-17-14/h6-7,13H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSJPXBCOQDMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative is reacted with a pyridazine compound under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under high pressure and temperature to ensure complete reaction. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and neuroprotective pathways. The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with other piperazine-containing molecules, which are often explored for their bioactivity. Below is a detailed comparison with analogous compounds:

Comparison with 2-Methyl AP-237 ()

  • Structural Differences: 2-Methyl AP-237 (IUPAC: 1-{2-Methyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}butan-1-one) replaces the pyridazine ring in the target compound with a cinnamyl (3-phenylprop-2-en-1-yl) group.
  • The pyridazine group in the target compound could alter receptor binding specificity, possibly shifting activity away from opioid receptors toward other targets (e.g., serotonin or dopamine receptors).

Comparison with Patent Compounds ()

The European patent EP 3 768 669 B1 describes piperazine derivatives with spirocyclic or substituted aromatic systems:

  • Example 1: Ethyl (6R)-6-{4-[3-(pyrazin-2-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate Structural Contrast: Incorporates a pyrazine-pyridine hybrid ring system and a spirocyclic scaffold, enhancing conformational rigidity compared to the linear butanone chain in the target compound. Functional Impact: Such rigidity may improve binding affinity to kinase targets (e.g., JAK/STAT pathways) but reduce metabolic stability due to steric hindrance.
  • Therapeutic Relevance: Methoxy groups are common in antipsychotics (e.g., aripiprazole), suggesting CNS applications distinct from the pyridazine-based target compound.

Data Table: Structural and Pharmacokinetic Comparison

Compound Name Heterocyclic Substituent Key Functional Groups Potential Targets Notes
2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one 6-Methylpyridazin-3-yl Ketone, Piperazine Serotonin/Dopamine receptors Higher polarity due to pyridazine
2-Methyl AP-237 Cinnamyl group Ketone, Piperazine Opioid receptors High lipophilicity, abuse liability
Ethyl 6-(4-(2-methoxypyridin-3-yl)piperazin-1-yl)-2-azaspiro[3.4]octane-2-carboxylate 2-Methoxypyridin-3-yl Spirocycle, Methoxy Kinases, CNS receptors Improved conformational stability

Research Findings and Implications

  • Pyridazine vs. This may enhance binding to polar enzymatic pockets but reduce membrane permeability .
  • Pharmacokinetic Predictions: The 2-ethylbutanone chain likely contributes to moderate metabolic stability, though esterase-mediated hydrolysis could limit oral bioavailability.

Biologische Aktivität

2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one, with the molecular formula C20H28N6OC_{20}H_{28}N_{6}O and a molecular weight of 368.5 g/mol, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a piperazine ring and a pyridazine moiety. The structural formula can be represented as follows:

SMILES CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC(=N3)C\text{SMILES }CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC(=N3)C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Effects : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Neuropharmacological Effects : The piperazine component is often associated with central nervous system activity, potentially influencing neurotransmitter systems.

The biological activity of 2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in tumor progression.
  • Modulation of Receptor Activity : The compound may interact with various neurotransmitter receptors, influencing neuronal signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one:

Table 1: Summary of Research Findings

StudyCompoundBiological ActivityMethodologyKey Findings
GLPG1690AntifibroticIn vivoReduced LPA levels in pulmonary fibrosis model.
VariousAntitumorIn vitroInhibition of key signaling pathways in cancer cells.
Pyridazine derivativesNeuroprotectiveBehavioral assaysEnhanced cognitive function in animal models.

Detailed Findings

  • Antitumor Activity : A study demonstrated that related pyridazine compounds exhibited significant antiproliferative effects on various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression.
  • Neuroprotective Effects : Another investigation focused on the neuropharmacological properties of piperazine derivatives, revealing their potential to enhance cognitive functions in models of neurodegeneration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.